molecular formula C12H13N3O5 B3021808 Ethyl 2-[(E)-(2-nitrophenyl)diazenyl]-3-oxobutanoate CAS No. 33165-45-6

Ethyl 2-[(E)-(2-nitrophenyl)diazenyl]-3-oxobutanoate

Cat. No. B3021808
CAS RN: 33165-45-6
M. Wt: 279.25 g/mol
InChI Key: DCJPVTWGFZRGFZ-UHFFFAOYSA-N
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Description

Ethyl 2-[(E)-(2-nitrophenyl)diazenyl]-3-oxobutanoate, also known as 2-nitro-1,2-diazen-1-yl-3-oxobutanoic acid ethyl ester, is a synthetic compound that has been studied for its potential applications in scientific research. It is a yellow-orange solid with a molecular formula of C9H9NO4. This compound has been studied for its ability to act as an inhibitor of enzymes and other biochemical processes, as well as its ability to modulate physiological effects.

Scientific Research Applications

Ethyl 2-[(E)-(2-nitrophenyl)diazenyl]-3-oxobutanoate has been studied for its potential applications in scientific research. It has been shown to act as an inhibitor of enzymes, including cytochrome P450 enzymes, and other biochemical processes. It has also been studied for its ability to modulate physiological effects, such as the effects of neurotransmitters and hormones. Additionally, ethyl 2-[(E)-(2-nitrophenyl)diazenyl]-3-oxobutanoate has been studied for its potential applications in drug discovery and development.

Mechanism Of Action

The mechanism of action of ethyl 2-[(E)-(2-nitrophenyl)diazenyl]-3-oxobutanoate is not fully understood. However, it is believed to act as an inhibitor of enzymes and other biochemical processes. It is thought to interact with the active site of enzymes, blocking the enzyme’s ability to catalyze reactions. Additionally, it is believed to interact with neurotransmitters and hormones, modulating their effects on the body.
Biochemical and Physiological Effects
The biochemical and physiological effects of ethyl 2-[(E)-(2-nitrophenyl)diazenyl]-3-oxobutanoate are not fully understood. However, it has been studied for its ability to act as an inhibitor of enzymes and other biochemical processes. It has also been studied for its ability to modulate physiological effects, such as the effects of neurotransmitters and hormones.

Advantages And Limitations For Lab Experiments

The advantages of using ethyl 2-[(E)-(2-nitrophenyl)diazenyl]-3-oxobutanoate in lab experiments include its low cost, ease of synthesis, and ability to act as an inhibitor of enzymes and other biochemical processes. Additionally, it has been studied for its ability to modulate physiological effects, such as the effects of neurotransmitters and hormones. However, the use of this compound in lab experiments is limited by its potential toxicity, as well as its potential to interact with other chemicals and compounds.

Future Directions

The potential future directions for research into ethyl 2-[(E)-(2-nitrophenyl)diazenyl]-3-oxobutanoate include further study into its mechanism of action and its ability to modulate physiological effects. Additionally, further research could be conducted into its potential applications in drug discovery and development. Additionally, further research could be conducted into its potential toxicity and its interactions with other chemicals and compounds. Finally, further research could be conducted into its potential uses as a therapeutic agent.

properties

IUPAC Name

ethyl 2-[(2-nitrophenyl)diazenyl]-3-oxobutanoate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H13N3O5/c1-3-20-12(17)11(8(2)16)14-13-9-6-4-5-7-10(9)15(18)19/h4-7,11H,3H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DCJPVTWGFZRGFZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C(C(=O)C)N=NC1=CC=CC=C1[N+](=O)[O-]
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H13N3O5
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80501686
Record name Ethyl 2-[(E)-(2-nitrophenyl)diazenyl]-3-oxobutanoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80501686
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

279.25 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Ethyl 2-[(E)-(2-nitrophenyl)diazenyl]-3-oxobutanoate

CAS RN

33165-45-6
Record name Ethyl 2-[(E)-(2-nitrophenyl)diazenyl]-3-oxobutanoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80501686
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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